Lipophilicity Modulation: 4-Chloro-6-ethoxy vs. 4,6-Dichloro Analog – Computed XLogP3-AA Comparison
The 4-chloro-6-ethoxy substitution pattern confers a computed XLogP3-AA of 1.4 for the target compound, whereas the corresponding 4,6-dichloro analog (CAS 76166-59-1) yields a higher XLogP3-AA of approximately 2.0, reflecting a >0.6 log unit increase in lipophilicity when the polar ethoxy group is replaced by chlorine [1][2]. Lipophilicity is known to correlate with membrane permeability, metabolic clearance, and off-target binding, positioning the target compound as a more balanced intermediate for programs requiring moderate logP.
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.4 |
| Comparator Or Baseline | 4,6-Dichloro-N-(pyrimidin-2-yl)thiourea: XLogP3-AA ≈ 2.0 |
| Quantified Difference | Δ ≈ −0.6 log units (target less lipophilic) |
| Conditions | In silico prediction (PubChem XLogP3-AA algorithm, 2019) |
Why This Matters
Procurement of the correct 4-chloro-6-ethoxy analog ensures the intended lipophilicity window, which is critical for correlating physicochemical properties with biological readouts in lead optimization.
- [1] PubChem. Compound Summary for CID 71422879, N-(4-Chloro-6-ethoxypyrimidin-2-yl)thiourea. NCBI, 2025. View Source
- [2] PubChem. Compound Summary for 4,6-dichloro-N-(pyrimidin-2-yl)thiourea (CID 273641). NCBI, 2025. View Source
